molecular formula C10H11NO5S B561288 Succinic acid-mono-N-phenylsulfonylamide CAS No. 100462-43-9

Succinic acid-mono-N-phenylsulfonylamide

Cat. No.: B561288
CAS No.: 100462-43-9
M. Wt: 257.26
InChI Key: NVDKGZPVBHGXEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid-mono-N-phenylsulfonylamide typically involves the reaction of succinic anhydride with N-phenylsulfonylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Succinic acid-mono-N-phenylsulfonylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Succinic acid-mono-N-phenylsulfonylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid-mono-N-phenylsulfonylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the succinic acid and sulfonylamide functional groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require both functionalities .

Biological Activity

Succinic acid-mono-N-phenylsulfonylamide (SAPSA) is a compound derived from succinic acid, a dicarboxylic acid with significant biological activity. This article explores the biological activity of SAPSA, focusing on its mechanisms, effects on various biological systems, and potential applications based on recent research findings.

Overview of Succinic Acid

Succinic acid plays a crucial role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. It is involved in energy production and has been shown to have various biological effects, including antioxidant properties and modulation of metabolic pathways. The biological activities of succinic acid derivatives, such as SAPSA, are of increasing interest due to their potential therapeutic applications.

  • Antibacterial Activity :
    Recent studies indicate that succinic acid exhibits strong antibacterial properties. For instance, succinic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter inhibition zones (DIZ) measuring 27.57 mm and 18.90 mm, respectively . The mechanism involves disrupting bacterial cell membranes, leading to increased leakage of intracellular components such as nucleic acids .
  • Insulin Secretion Modulation :
    Succinic acid and its esters have been identified as potent insulin secretagogues. Research on succinic acid monomethyl ester (SAM) revealed that it stimulates insulin release from pancreatic beta cells in a dose-dependent manner . This effect suggests that similar derivatives like SAPSA could potentially influence glucose metabolism and insulin sensitivity.
  • Reactive Oxygen Species (ROS) Production :
    Succinic acid contributes to ROS production through the activity of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Under conditions of succinate accumulation, SDH can drive reverse electron transport, leading to increased ROS levels . This pro-oxidant environment may have implications for various diseases, including cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntibacterialInhibition of S. aureus and P. fluorescens
Insulin secretionEnhanced insulin release
ROS productionIncreased oxidative stress
Modulation of adipocyte functionInhibition of lipolysis
Cardiomyocyte viabilityRegulation via GPR91 activation

Case Studies

  • Antibacterial Efficacy :
    A study isolated succinic acid from Brassica juncea and assessed its antibacterial properties against foodborne pathogens. The results indicated that treatment with succinic acid significantly increased nucleic acid leakage from both S. aureus and P. fluorescens, suggesting a strong membrane-disrupting effect .
  • Metabolic Impact :
    Research involving SAM showed that acute exposure led to enhanced insulin secretion but chronic exposure diminished the beta-cell response to glucose stimuli . This finding highlights the dual role that succinic acid derivatives may play in metabolic regulation.

Research Findings

Recent literature emphasizes the multifaceted roles of succinic acid derivatives in biological systems:

  • Adipocyte Signaling : Succinate activates GPR91 in adipocytes, inhibiting lipolysis and promoting fat storage under certain physiological conditions .
  • Cardiac Function : In cardiomyocytes, prolonged exposure to succinate can lead to hypertrophy through GPR91-mediated signaling pathways, indicating a potential risk factor for heart disease .
  • Inflammatory Response : Succinate enhances the chemotactic response of immune cells and promotes the production of pro-inflammatory cytokines like TNF-alpha and interleukin-1beta, suggesting its role in inflammation .

Properties

IUPAC Name

4-(benzenesulfonamido)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-9(6-7-10(13)14)11-17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDKGZPVBHGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653426
Record name 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-43-9
Record name 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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